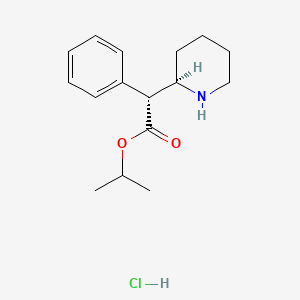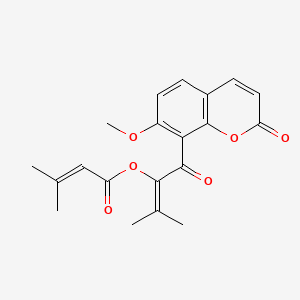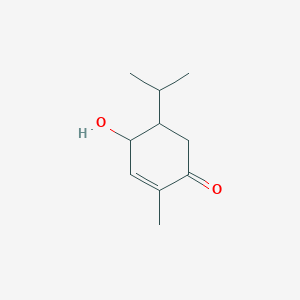![molecular formula C23H22N2O2 B593655 [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone CAS No. 1850409-16-3](/img/structure/B593655.png)
[1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone
Descripción general
Descripción
- THJ2201 N-(5-hydroxypentyl) metabolite is an analytical reference standard categorized as a synthetic cannabinoid metabolite .
- It is a metabolite of THJ2201, which is a synthetic cannabinoid.
- The chemical name for THJ2201 N-(5-hydroxypentyl) metabolite is [1-(5-hydroxypentyl)-1H-indazol-3-yl]-1-naphthalenyl-methanone.
- Its molecular formula is C23H22N2O2, and its molecular weight is 358.4 g/mol.
Aplicaciones Científicas De Investigación
- Research involving THJ2201 N-(5-hydroxypentyl) metabolite is limited, but it has potential applications in various fields:
Forensic Chemistry & Toxicology: Used as a reference standard for identifying synthetic cannabinoids in biological samples.
Medicine: Its pharmacological effects and potential therapeutic applications remain an area of study.
Biology: Investigating its interactions with cannabinoid receptors and other biological targets.
Safety and Hazards
This product is not for human or veterinary use . It is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to the central nervous system and the visual organs . Safety measures include avoiding inhalation, ingestion, skin and eye contact, and using this product only in well-ventilated areas .
Métodos De Preparación
- Unfortunately, specific synthetic routes and industrial production methods for THJ2201 N-(5-hydroxypentyl) metabolite are not widely documented in the available literature.
- it is typically obtained as an analytical reference standard for research and forensic applications.
Análisis De Reacciones Químicas
- THJ2201 N-(5-hydroxypentyl) metabolite may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not explicitly reported.
- Major products formed from these reactions are also not well-documented.
Mecanismo De Acción
- The exact mechanism by which THJ2201 N-(5-hydroxypentyl) metabolite exerts its effects is not fully understood.
- It likely interacts with cannabinoid receptors (such as CB1 and CB2) in the endocannabinoid system.
- Further research is needed to elucidate its specific molecular targets and pathways.
Comparación Con Compuestos Similares
- THJ2201 N-(5-hydroxypentyl) metabolite is closely related to other synthetic cannabinoids, including THJ2201 and THJ 018.
- Its uniqueness lies in its specific metabolite structure, resulting from the hydroxylation of the pentyl side chain.
Propiedades
IUPAC Name |
[1-(5-hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c26-16-7-1-6-15-25-21-14-5-4-12-20(21)22(24-25)23(27)19-13-8-10-17-9-2-3-11-18(17)19/h2-5,8-14,26H,1,6-7,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDCPWAZXZXQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NN(C4=CC=CC=C43)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001342685 | |
| Record name | [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001342685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1850409-16-3 | |
| Record name | [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001342685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate](/img/structure/B593573.png)






![1-Hydroxy-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one](/img/structure/B593586.png)



